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Executive Summary

(2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6 / 824-53-3), also known as 2-Bromo-
4-methylbenzyl alcohol, is a critical intermediate in organic synthesis, particularly in Suzuki-
Miyaura cross-coupling reactions for drug discovery. Its structural integrity is defined by three
distinct functionalities: a primary alcohol, a trisubstituted benzene ring, and an aryl bromide.

This guide provides a rigorous framework for interpreting the IR spectrum of this compound.[1]
Unlike simple aliphatic alcohols, the ortho-bromo substituent introduces steric and electronic
effects that influence the hydroxyl stretching frequency. This document details the expected
spectral bands, outlines a self-validating acquisition protocol, and establishes a decision tree
for impurity profiling (specifically oxidation to the aldehyde).

Structural Context & Theoretical Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational
components. The molecule consists of a benzene core with a 1,2,4-substitution pattern.
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| | Vibrati

Functional Group

Mode

Theoretical Range

(cm™)

Specific
Expectation for
Target

Hydroxyl (-OH)

Stretching

3200-3500

Broad, strong. Lower
frequency shift
expected if
intramolecular H-
bonding with ortho-Br

OocCcurs.

Methyl / Methylene

C-H Stretch (sp3)

2850-2960

Medium. Distinct
peaks for -CHs
(methyl) and -CH2-
(benzylic).

Aromatic Ring

C-H Stretch (sp?)

3000-3100

Weak/Shoulder. Just

above 3000 cm™1.

Aromatic Ring

C=C Stretch

1450-1600

Variable. Multiple
sharp bands
characteristic of the

benzene skeleton.

Primary Alcohol

C-O Stretch

1000-1080

Strong. Diagnostic for

primary alcohols.[2]

Medium/Strong. Often

overlaps with C-

Aryl Bromide C-Br Stretch 1000-1100 & <700 O/Fingerprint; low-
frequency bands are
definitive.

Strong. Pattern

Substitution OOP Bending 800-900 specific to 1,2,4-

trisubstituted rings.

Experimental Protocol: Data Acquisition
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For this solid compound (MP ~56—61°C), Attenuated Total Reflectance (ATR) is the industry
standard over KBr pellets due to reproducibility and lack of moisture interference.

Workflow Diagram

The following diagram outlines the validated workflow for acquiring a spectral fingerprint
suitable for regulatory filing or QC.

s . Crystal Clean: Dr Background Scan Load Sample > Acquisition Post-Process:
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Click to download full resolution via product page

Figure 1: Standardized ATR-FTIR acquisition workflow for solid organic intermediates.

Protocol Specifics (E-E-A-T)
o Crystal Cleaning: Use Isopropanol. Acetone is discouraged as residue can mimic carbonyl
impurities (~1715 cm™2).

e Background: 32 scans of ambient air. This subtracts atmospheric CO2 (2350 cm~1) and H=20.

o Sample Loading: Place ~5 mg of solid on the diamond crystal. Apply pressure until the force
gauge peaks. Reasoning: Poor contact in solids leads to weak intensity and distorted band
shapes (Christiansen effect).

e Parameters: Resolution: 4 cm~?1; Scans: 16 (screening) or 32 (publication).

Detailed Spectral Analysis
A. The High-Frequency Region (2800-3600 cm™*)

e O-H Stretch (3300-3400 cm~1): This is the most dominant feature. In the solid state,
extensive intermolecular hydrogen bonding broadens this peak significantly.

o Note: If the spectrum shows a sharp spike >3500 cm~1, the sample is likely wet (free
water) or in a non-H-bonded dilute solution.
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e C-H Stretching:
o >3000 cm~1: Weak shoulders representing the aromatic protons (positions 3, 5, 6).

o <3000 cm~1: Two distinct clusters. The methyl group (-CHs) at position 4 and the
methylene (-CH:z-) of the alcohol. Look for peaks at ~2920 cm~* (asymmetric) and ~2850
cm~1 (symmetric).

B. The Fingerprint Region (1000-1700 cm™2)

This region confirms the identity of the scaffold.

o Aromatic Skeletal Vibrations (1450-1600 cm~1): You will observe characteristic "breathing"
modes of the benzene ring. Expect sharp doublets near 1480 cm~* and 1580 cm™1.

e C-O Stretch (1000-1050 cm~1): For primary alcohols, this is a very strong band. In (2-
Bromo-4-methylphenyl)methanol, this often appears near 1030-1040 cm™1,

o Interference: The Aryl-Bromide stretch also resonates in this region (1000-1100 cm™1),
often resulting in a complex, broadened, or split peak structure here. This overlap is a
"fingerprint" of this specific molecule.

C. The Low-Frequency Region (<1000 cm™%)

o Out-of-Plane (OOP) Bending: The 1,2,4-trisubstitution pattern dictates the bending modes.
Expect strong bands between 800-900 cm™1.

o Diagnostic: A solitary hydrogen at position 3 and adjacent hydrogens at 5,6 usually create
a specific pattern (often two distinct strong bands).

e C-Br Stretch: While often coupled, a distinct band is frequently visible near 600—700 cm~2.
(Note: Standard ATR crystals cut off below 400-600 cm~1; Csl or KBr optics are required for
definitive C-Br assignment below 500 cm™1).

Quality Control & Impurity Profiling

In drug development, this compound is often synthesized via reduction of the corresponding
aldehyde or acid. The IR spectrum is the fastest tool to validate conversion.
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Impurity Decision Tree

The following logic gate determines if the batch is suitable for downstream coupling.

Analyze Spectrum

(1600-1800 cm-?)

Peak present at
1680-1720 cm~1?

Yes (Strong) No

FAIL: Oxidation Detected Check 3300 cm~?
(Aldehyde Impurity) Broad Band Present?

Yes No

PASS: Identity Confirmed FAIL: No Alcohol

(Primary Alcohol) (Check Starting Material)

Click to download full resolution via product page

Figure 2: QC Logic for detecting common oxidation impurities.

Key Impurity Markers

Impurity Diagnostic Band Cause
2-Bromo-4- Incomplete reduction or air
1690-1710 cm~1 (Strong C=0) o
methylbenzaldehyde oxidation.
] Hygroscopic nature / wet

Water 1630-1640 cm~1 (Scissor)

solvent.
Des-bromo analog Shift in Fingerprint (800 cm~1) Loss of Br (over-reduction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1527726?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

